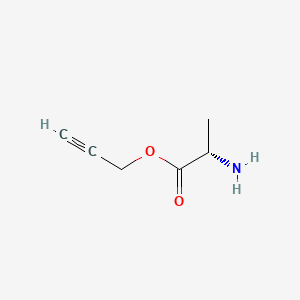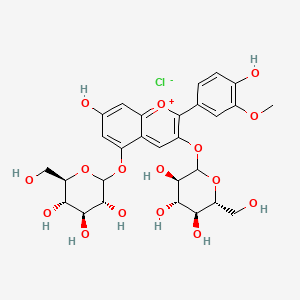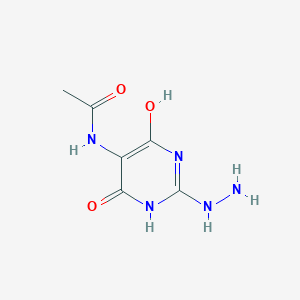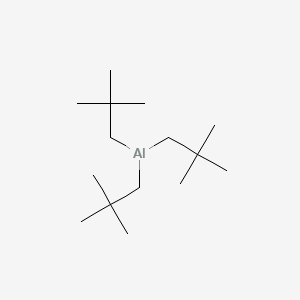
Copper nonanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Copper nonanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with nonanoic acid. The reaction typically involves heating the reactants in an organic solvent such as ethanol or methanol to facilitate the formation of the copper salt. The general reaction is as follows:
CuO+2C9H19COOH→Cu(C9H19COO)2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(II) sulfate with nonanoic acid in the presence of a base such as sodium hydroxide. This method ensures a higher yield and purity of the final product. The reaction can be represented as:
CuSO4+2C9H19COOH+2NaOH→Cu(C9H19COO)2+Na2SO4+2H2O
化学反应分析
Types of Reactions: Copper nonanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and nonanoic acid.
Reduction: It can be reduced to copper(I) compounds under specific conditions.
Substitution: this compound can participate in substitution reactions where the nonanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or hydrazine are commonly used.
Substitution: Ligands such as ammonia or ethylenediamine can be used in substitution reactions.
Major Products Formed:
Oxidation: Copper(II) oxide and nonanoic acid.
Reduction: Copper(I) compounds and nonanoic acid.
Substitution: Copper complexes with new ligands and free nonanoic acid.
科学研究应用
Copper nonanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Medicine: It is explored for its potential in developing antimicrobial coatings for medical devices.
作用机制
The mechanism by which copper nonanoate exerts its effects involves the release of copper ions (Cu^2+). These ions interact with cellular components, leading to the generation of reactive oxygen species (ROS) and disruption of cellular membranes. The copper ions can also bind to proteins and enzymes, inhibiting their function and leading to cell death .
相似化合物的比较
Copper acetate: Another copper salt with similar antimicrobial properties but different solubility and reactivity.
Copper sulfate: Widely used in agriculture and industry, but less effective in organic synthesis compared to copper nonanoate.
Copper oleate: Similar in structure but has different applications in the production of lubricants and cosmetics.
Uniqueness: this compound is unique due to its specific chain length of the nonanoate ligand, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic interactions .
属性
CAS 编号 |
83852-51-1 |
|---|---|
分子式 |
C18H34CuO4 |
分子量 |
378.0 g/mol |
IUPAC 名称 |
copper;nonanoate |
InChI |
InChI=1S/2C9H18O2.Cu/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
InChI 键 |
HZULDDWVCRWYCB-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)









